molecular formula C6H4ClIN2O B14139877 2-Chloro-5-iodonicotinamide CAS No. 75291-87-1

2-Chloro-5-iodonicotinamide

Cat. No.: B14139877
CAS No.: 75291-87-1
M. Wt: 282.46 g/mol
InChI Key: GLIBKFGERLGBFH-UHFFFAOYSA-N
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Description

2-Chloro-5-iodonicotinamide is a halogenated derivative of nicotinamide, a compound that belongs to the class of organic compounds known as pyridinecarboxamides. This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodonicotinamide typically involves the iodination and chlorination of nicotinamide derivatives. One common method starts with the iodination of 2-chloronicotinamide using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process includes iodination, chlorination, and subsequent purification steps to obtain the final product with high purity. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted nicotinamide derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

2-Chloro-5-iodonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodonicotinamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloronicotinamide
  • 5-Iodonicotinamide
  • 2-Chloro-5-bromonicotinamide

Uniqueness

2-Chloro-5-iodonicotinamide is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

75291-87-1

Molecular Formula

C6H4ClIN2O

Molecular Weight

282.46 g/mol

IUPAC Name

2-chloro-5-iodopyridine-3-carboxamide

InChI

InChI=1S/C6H4ClIN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11)

InChI Key

GLIBKFGERLGBFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Cl)I

Origin of Product

United States

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